2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene
Overview
Description
2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene is a complex organic compound belonging to the class of BODIPY dyes. These dyes are known for their high fluorescence quantum yield and excellent photostability, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is copper ions (Cu2+) . The compound has been used in the creation of fluorescent nanoparticles that are functionalized with cyclam, a copper chelator . This suggests that the compound has a high affinity for copper ions and can bind to them effectively.
Mode of Action
The compound interacts with its target, copper ions, through a process of energy transfer . When copper ions are added to a solution containing the compound, the fluorescence of the compound decreases . This is due to the energy transfer between the compound and the copper cyclam complexes . The response is fast, with 90% of the quenching occurring within 1 second .
Pharmacokinetics
The compound is soluble in methanol , which suggests that it may have good solubility in biological systems
Result of Action
The primary result of the compound’s action is a decrease in fluorescence when copper ions are present . This suggests that the compound could potentially be used as a sensor for copper ions, with changes in fluorescence indicating the presence and concentration of copper ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core BODIPY structure. The process may include:
Boronic Acid Formation: : The initial step involves the formation of a boronic acid derivative.
Cyclization: : Cyclization reactions are employed to form the BODIPY core.
Functionalization: : Subsequent functionalization steps introduce the phenyl and ethyl groups at the appropriate positions on the BODIPY core.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to reduce specific functional groups, altering the compound's properties.
Substitution: : Substitution reactions can replace hydrogen atoms with other functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the BODIPY core, each with different functional groups that can be tailored for specific applications.
Scientific Research Applications
This compound finds extensive use in scientific research due to its fluorescent properties:
Chemistry: : Used as a fluorescent probe in chemical sensing and imaging.
Biology: : Employed in biological imaging to study cellular processes and molecular interactions.
Medicine: : Utilized in medical diagnostics and imaging techniques.
Industry: : Applied in the development of fluorescent materials and sensors.
Comparison with Similar Compounds
Similar Compounds
BODIPY 493/503: : Another BODIPY derivative used in biological imaging.
BODIPY FL: : A fluorescent dye with similar applications in chemistry and biology.
Rhodamine: : A different class of fluorescent dye used in similar applications.
Uniqueness
2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene stands out due to its high photostability and quantum yield, making it more efficient and reliable for long-term imaging and sensing applications.
Properties
IUPAC Name |
5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BF2N2/c1-7-19-14(3)22-21(18-12-10-9-11-13-18)23-15(4)20(8-2)17(6)28(23)24(25,26)27(22)16(19)5/h9-13,16,27H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARGSGFIGBCBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]2C(C(=C(C2=C(C3=C(C(=C(N31)C)CC)C)C4=CC=CC=C4)C)CC)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189264-25-3 | |
Record name | 189264-25-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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